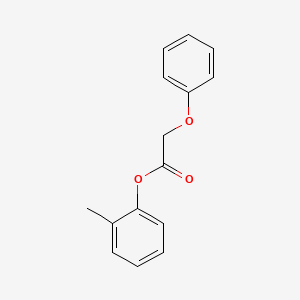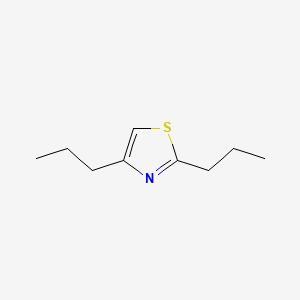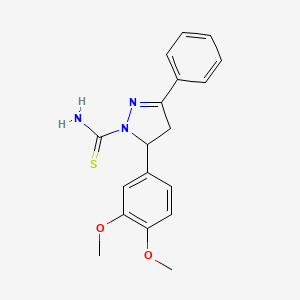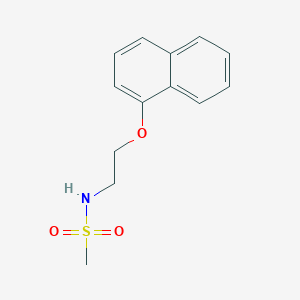
3-Isobutyl-5-isopropyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutyl-5-isopropyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, characterized by the presence of isobutyl and isopropyl groups, makes it a compound of interest for researchers and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, which leads to the formation of 1,2,4-triazole derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as copper or palladium to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of triazole derivatives by using a flow reactor system. The use of heterogeneous catalysts, such as copper-on-charcoal, enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Isobutyl-5-isopropyl-1H-1,2,4-Triazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Der Triazolring kann Substitutionsreaktionen mit Halogenen, Alkylgruppen oder anderen funktionellen Gruppen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie Essigsäure.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators wie Eisen(III)-chlorid.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Triazol-N-Oxiden.
Reduktion: Bildung von reduzierten Triazol-Derivaten.
Substitution: Bildung von halogenierten oder alkylierten Triazol-Derivaten.
Wissenschaftliche Forschungsanwendungen
3-Isobutyl-5-isopropyl-1H-1,2,4-Triazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Koordinationsverbindungen verwendet.
Biologie: Untersucht wegen seines Potenzials als antimikrobielles und antifungizides Mittel.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Isobutyl-5-isopropyl-1H-1,2,4-Triazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren bilden, was zur Hemmung oder Aktivierung verschiedener biochemischer Pfade führt. So kann beispielsweise bei antimikrobiellen Anwendungen der Triazolring die Synthese von Ergosterol, einem Schlüsselbestandteil von Pilzzellmembranen, hemmen, wodurch die Integrität und Funktion der Zellmembran gestört wird .
Ähnliche Verbindungen:
3-Isopropyl-2H-1,2,4-Triazol: Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten, was zu Variationen in der chemischen Reaktivität und den Anwendungen führt.
1H-1,2,3-Triazol: Ein weiteres Triazol-Isomer mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
1,2,4-Triazol: Die Stammverbindung der Triazol-Familie, die wegen ihrer pharmakologischen Eigenschaften umfassend untersucht wird.
Einzigartigkeit: 3-Isobutyl-5-isopropyl-1H-1,2,4-Triazol zeichnet sich durch seine einzigartige Kombination von Isobutyl- und Isopropylgruppen aus, die spezifische sterische und elektronische Eigenschaften verleihen. Diese Eigenschaften machen es besonders nützlich bei der Entwicklung selektiver Inhibitoren und Katalysatoren in verschiedenen chemischen Reaktionen .
Wirkmechanismus
The mechanism of action of 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and receptors, leading to the inhibition or activation of various biochemical pathways. For example, in antimicrobial applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
3-Isopropyl-2H-1,2,4-triazole: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
1H-1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
1,2,4-Triazole: The parent compound of the triazole family, widely studied for its pharmacological properties.
Uniqueness: 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole stands out due to its unique combination of isobutyl and isopropyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in the design of selective inhibitors and catalysts in various chemical reactions .
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
5-(2-methylpropyl)-3-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H17N3/c1-6(2)5-8-10-9(7(3)4)12-11-8/h6-7H,5H2,1-4H3,(H,10,11,12) |
InChI-Schlüssel |
YNYBGYJEMRELEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC(=NN1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12125375.png)

![Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-](/img/structure/B12125381.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)

![N-(2-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12125417.png)

